molecular formula C46H48N12O4 B5994825 4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine

4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine

Cat. No.: B5994825
M. Wt: 833.0 g/mol
InChI Key: FPUPSENLNANKJD-UHFFFAOYSA-N
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Description

4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine is a complex organic compound characterized by multiple piperazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as benzhydrylpiperazine derivatives and nitropyrimidine derivatives. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated compounds and strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one
  • 4-(4-Benzhydrylpiperazin-1-yl)-(4-chloro-benzylidene)-amine

Uniqueness

4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine is unique due to its dual piperazine and pyrimidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48N12O4/c59-57(60)41-43(53-25-21-51(22-26-53)39(35-13-5-1-6-14-35)36-15-7-2-8-16-36)47-33-49-45(41)55-29-31-56(32-30-55)46-42(58(61)62)44(48-34-50-46)54-27-23-52(24-28-54)40(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-20,33-34,39-40H,21-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUPSENLNANKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C6=C(C(=NC=N6)N7CCN(CC7)C(C8=CC=CC=C8)C9=CC=CC=C9)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H48N12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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